molecular formula C15H19NO5 B6661853 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid

2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid

Cat. No.: B6661853
M. Wt: 293.31 g/mol
InChI Key: HPMCZUMRKGJMDD-UHFFFAOYSA-N
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Description

2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid is a complex organic compound that falls under the category of phenoxyacetic acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the phenoxyacetic acid core. One common method involves the reaction of sodium phenolate with sodium chloroacetate in hot water, followed by acidification to yield phenoxyacetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This can lead to various biological effects, such as anti-inflammatory and analgesic actions .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: A simpler compound with similar structural features but lacking the additional functional groups.

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxyacetic acid core but different substituents.

Uniqueness

2-[3-Methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-[3-methyl-4-(oxane-2-carbonylamino)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10-8-11(21-9-14(17)18)5-6-12(10)16-15(19)13-4-2-3-7-20-13/h5-6,8,13H,2-4,7,9H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMCZUMRKGJMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)O)NC(=O)C2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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